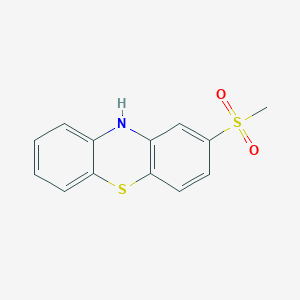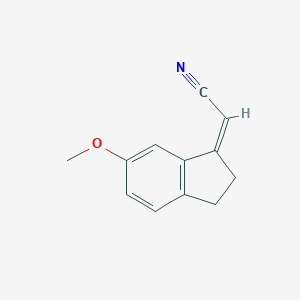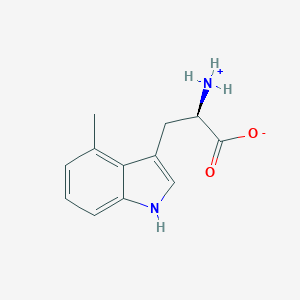
Sodium dihydrogen 2-sulphonatosuccinate
概要
説明
Sodium dihydrogen 2-sulphonatosuccinate is a chemical compound with the molecular formula C4H5NaO7S . Its molecular weight is 220.1 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium dihydrogen 2-sulphonatosuccinate is represented by the formula C4H5NaO7S . This indicates that it contains four carbon atoms, five hydrogen atoms, one sodium atom, seven oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
Sodium dihydrogen 2-sulphonatosuccinate is a solid substance with a characteristic odor . It has a melting point of 231 °C .科学的研究の応用
Environmental Impact Monitoring: Researchers have developed a high-resolution mass spectrometry method to monitor the impact of oil spill dispersants. This method addresses the instability of DOSS as a dispersant tracer . The degradation product, monooctyl sulfosuccinate (MOSS), is also monitored.
Stoichiometric Conversion: Studies have shown that DOSS converts to MOSS under conditions reflecting marine environments. This conversion occurs in the presence of diluted bitumen (dilbit) and at specific temperatures .
Extended Sample Collection Time: The developed method allows simultaneous analysis of both DOSS and MOSS, extending the seawater sample collection time from 4 days (DOSS alone) to 14 days (combined DOSS and MOSS analysis) .
Synthetic Applications
Sodium sulfinates, including disodium 2-sulfobutanedioate, have multifaceted synthetic applications. These include sulfonylation, sulfenylating, and sulfinylating reactions. Researchers have made substantial progress in utilizing sodium sulfinates as versatile reagents .
Oil Spill Remediation Synergy
DOSS has been studied in combination with other compounds for enhanced oil spill remediation. For instance:
- DOSS-Saponin Binary Dispersant : Researchers explored the synergistic interaction between DOSS and saponin (a natural surfactant). This binary dispersant shows promise for more effective oil spill cleanup .
Safety and Hazards
Sodium dihydrogen 2-sulphonatosuccinate is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and eye damage . Therefore, it is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection when handling it .
作用機序
Target of Action
Disodium 2-sulfobutanedioate, also known as Sodium dihydrogen 2-sulphonatosuccinate or Sodium sulfosuccinate, is a type of compound that primarily targets the skin and hair. It is often used in cosmetic products due to its properties as a surfactant . As a surfactant, it reduces the surface tension of cosmetics and contributes to the even distribution of the product when it is used .
Mode of Action
The compound works by helping to keep a clean surface on the skin or hair . It does this by reducing the surface tension of the water, which allows the water to better mix with oils and dirt on the skin or hair. This allows the oils and dirt to be washed away, leaving the skin or hair clean.
特性
IUPAC Name |
disodium;2-sulfobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGZBMRVDHKMKB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29454-16-8 | |
| Record name | Sodium dihydrogen 2-sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the molecular formula and weight of dioctyl sodium sulfosuccinate (DOSS)?
A1: Dioctyl sodium sulfosuccinate (DOSS) has the molecular formula C20H37NaO7S and a molecular weight of 444.56 g/mol. []
Q2: How does the chain length of the solvent affect the solubilization capacity of dioctyl sodium sulfosuccinate (DOSS)?
A2: Research shows that the solubilizing capacity of DOSS for water in normal aliphatic hydrocarbon solvents increases as the solvent chain length decreases. For instance, DOSS in octane can solubilize approximately 50 moles of water per mole of DOSS, while in hexadecane, this capacity drops to about 5 moles at 30°C. This suggests that shorter chain solvents facilitate greater water solubilization by DOSS. []
Q3: Does the type of hydrocarbon solvent influence the micellar weight of dialkyl sodium sulfosuccinates?
A3: Yes, the choice of hydrocarbon solvent significantly impacts the micellar weight of dialkyl sodium sulfosuccinates. []
Q4: Can spectroscopic techniques be used to characterize the structure of sodium sulfosuccinate derivatives?
A4: Absolutely, Infrared (IR) and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy are commonly employed to confirm the structure of synthesized sodium sulfosuccinate derivatives. These techniques provide valuable information about the functional groups and arrangement of atoms within the molecule. []
Q5: How is dioctyl sodium sulfosuccinate (DOSS) used in nanomaterial synthesis?
A5: DOSS acts as a surfactant in the preparation of nanoparticles. For example, it has been successfully utilized in the synthesis of spherical palladium nanoparticles with controlled size and dispersion. []
Q6: Can you explain the role of dioctyl sodium sulfosuccinate (DOSS) in enhancing drug absorption?
A6: DOSS, as an anionic surfactant, can enhance the intestinal absorption of poorly absorbed drugs. It achieves this by temporarily altering the permeability of the gastrointestinal membrane. This effect has been observed in both animal models and human studies. [, ]
Q7: Are there any concerns regarding the long-term use of dioctyl sodium sulfosuccinate (DOSS)?
A7: While generally considered safe for short-term use, research suggests that DOSS may have obesogenic potential. Studies have shown that it can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and adipogenesis. This finding warrants further investigation, particularly regarding the long-term use of DOSS-containing products. []
Q8: What is the mechanism behind the synergistic pesticide action observed when combining pyridaben and dioctyl sodium sulfosuccinate (DOSS)?
A8: While the exact mechanism of synergy is not fully elucidated, combining pyridaben and DOSS (OT-85) in specific ratios significantly enhances the control of cotton spider mites. This suggests that DOSS might improve the delivery or efficacy of pyridaben, leading to a more potent insecticidal effect. []
Q9: What strategies are employed to enhance the stability and solubility of sodium sulfosuccinate-based formulations?
A9: Researchers are actively exploring various strategies to improve the stability and solubility of sodium sulfosuccinate formulations. These include using different buffer systems, incorporating solubilizers like glycerin and propylene glycol, and optimizing the ratio of surfactant to co-surfactant. [, ]
Q10: Has dioctyl sodium sulfosuccinate (DOSS) shown any toxic effects in animal studies?
A10: Chronic toxicity studies in dogs administered DOSS, danthron, poloxalkol, and their combinations for one year did not reveal any significant toxic effects. Notably, there was no evidence of liver toxicity or alterations in the myenteric plexuses of the treated animals. []
Q11: Are there any reported cases of adverse effects associated with oxyphenisatin acetate-containing laxatives, and what is the potential role of dioctyl sodium sulfosuccinate (DOSS)?
A11: Cases of jaundice have been reported in patients using laxatives containing oxyphenisatin acetate, sodium methyl cellulose, and DOSS. While oxyphenisatin acetate, excreted in bile, is suspected as the primary culprit, the contribution of DOSS to these adverse effects requires further investigation. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
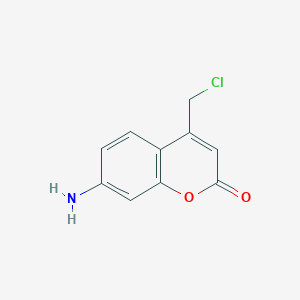
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
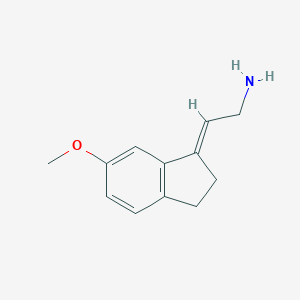
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)

